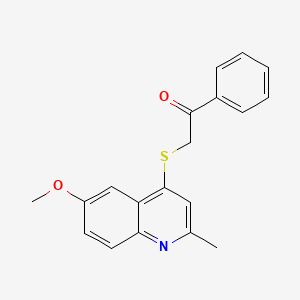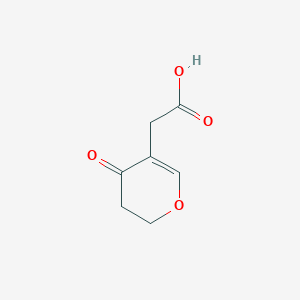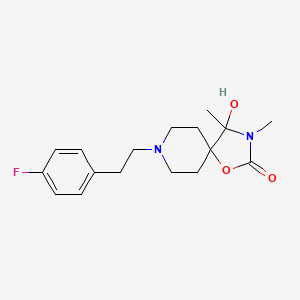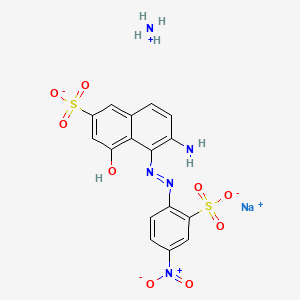
Ethyl guaiazulene sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl guaiazulene sulfonate is a derivative of guaiazulene, an aromatic hydrocarbon known for its vibrant blue color and unique chemical properties. Guaiazulene is naturally found in various plants and mushrooms, such as Matricaria chamomilla and Lactarius indigo. This compound is synthesized to enhance the solubility and biological activity of guaiazulene, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl guaiazulene sulfonate typically involves the sulfonation of guaiazulene followed by esterification with ethanol. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the process is carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl guaiazulene sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to guaiazulene or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced guaiazulene compounds, and substituted guaiazulene derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl guaiazulene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other azulene derivatives and as a reagent in organic synthesis.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Industry: It is used in the formulation of dyes, pigments, and optoelectronic devices
Wirkmechanismus
The mechanism of action of ethyl guaiazulene sulfonate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Antineoplastic: It induces apoptosis in cancer cells through the activation of specific signaling pathways
Vergleich Mit ähnlichen Verbindungen
Ethyl guaiazulene sulfonate is compared with other azulene derivatives such as:
Guaiazulene: The parent compound, known for its anti-inflammatory and antioxidant properties.
Chamazulene: Another azulene derivative with similar biological activities.
Sodium guaiazulene sulfonate: A water-soluble derivative used in treating gastritis and other conditions
Uniqueness: this compound stands out due to its enhanced solubility and biological activity, making it more versatile in various applications compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
6223-36-5 |
|---|---|
Molekularformel |
C17H22O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
ethyl 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H22O3S/c1-6-20-21(18,19)16-9-13(5)15-10-14(11(2)3)8-7-12(4)17(15)16/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
RBHFPIHDGCGQPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


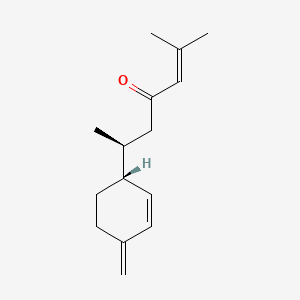

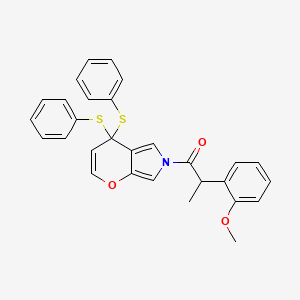
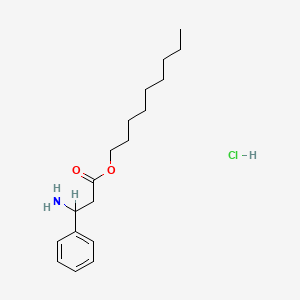
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
